molecular formula C9H16N4O3 B12290441 N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

Cat. No.: B12290441
M. Wt: 228.25 g/mol
InChI Key: KGQMQNPFMOBJCY-UHFFFAOYSA-N
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Description

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is a specialized compound used primarily in proteomics research. It is an isotope-labeled derivative of L-Ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. The compound’s molecular formula is C9H10D6N4O3, and it has a molecular weight of 234.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 involves the incorporation of deuterium atoms into the L-Ornithine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The production is monitored through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .

Scientific Research Applications

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in proteomics to study protein structure, function, and interactions.

    Medicine: Utilized in metabolic studies to understand the role of ornithine in various physiological processes.

    Industry: Applied in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements compared to other isotope-labeled derivatives .

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid

InChI

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)

InChI Key

KGQMQNPFMOBJCY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1

Origin of Product

United States

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